molecular formula C10H11NOS B1457801 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine CAS No. 1706451-52-6

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine

Cat. No. B1457801
M. Wt: 193.27 g/mol
InChI Key: YFLMDUCLKQHRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine” is a complex organic molecule that contains furan, thiophene, and amine groups . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic furan and thiophene rings, connected by an ethane bridge that carries an amine group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the amine group . The aromatic rings might undergo electrophilic substitution reactions, while the amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of aromatic rings might contribute to its stability and solubility in organic solvents, while the amine group could allow for hydrogen bonding .

Scientific Research Applications

Optical and Electronic Properties

Research has explored the synthesis, spectral measurements, and geometries of compounds like di-furan-2-yl-ethane-1,2-dione and di-thiophen-2-yl-ethane-1,2-dione. These studies focus on their optical properties, such as electron absorption spectra and electronic polarizability, which are essential in the development of electronic materials and devices (Lukes et al., 2003).

Synthesis and Chemical Reactions

Several studies have been conducted on the synthesis and chemical reactions of compounds related to 1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine. For instance, photoinduced direct oxidative annulation methods have been developed for synthesizing polyheterocyclic compounds, which are crucial for various chemical and pharmaceutical applications (Zhang et al., 2017). Additionally, studies on the reaction of amino-substituted heterocycles have provided insights into their behavior in different chemical environments, which is valuable for designing and synthesizing new molecules with specific functions (Almerico et al., 1995).

Polymer and Material Science

Research in polymer and material science has also been significant. For example, studies have reported the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These polymers have potential applications in various fields, including electronics and materials engineering, due to their electroactive properties (Baldwin et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include studies on its reactivity, its interactions with biological targets, or its potential use in the synthesis of other compounds .

properties

IUPAC Name

1-[5-(furan-2-yl)thiophen-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(11)9-4-5-10(13-9)8-3-2-6-12-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLMDUCLKQHRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241472
Record name 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine

CAS RN

1706451-52-6
Record name 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706451-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanamine, 5-(2-furanyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-(Furan-2-yl)thiophen-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.